Tert-butyl [4-acetyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate
Description
Tert-butyl [4-acetyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate is a chemical compound with the molecular formula C12H15F3N2O2. This compound is characterized by the presence of a tert-butyl group, an acetyl group, and a trifluoromethyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C14H17F3N2O3 |
|---|---|
Molecular Weight |
318.29 g/mol |
IUPAC Name |
tert-butyl N-[[4-acetyl-6-(trifluoromethyl)pyridin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C14H17F3N2O3/c1-8(20)9-5-10(19-11(6-9)14(15,16)17)7-18-12(21)22-13(2,3)4/h5-6H,7H2,1-4H3,(H,18,21) |
InChI Key |
QTUOJLHQCMYFBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)C(F)(F)F)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [4-acetyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Acetylation: The acetyl group is added to the pyridine ring through an acetylation reaction using acetic anhydride or acetyl chloride.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate compound with tert-butyl isocyanate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [4-acetyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Tert-butyl [4-acetyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl [4-acetyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (2-(trifluoromethyl)pyridin-4-yl)methylcarbamate
- tert-butyl (1-(2,6-bis(trifluoromethyl)pyridin-4-yl)piperidin-4-yl)(methyl)carbamate
Uniqueness
Tert-butyl [4-acetyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate is unique due to the presence of both an acetyl group and a trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
